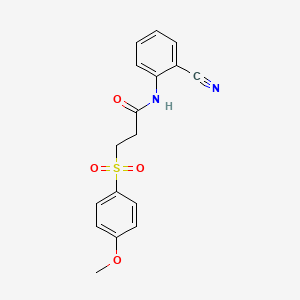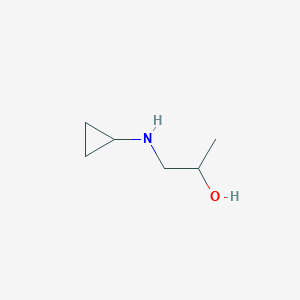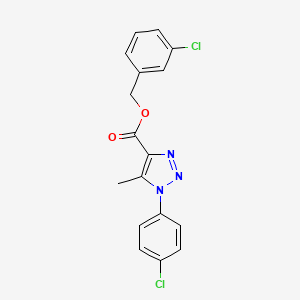![molecular formula C15H23BO3 B2794232 2-[2-(3-Methoxyphenyl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1431792-82-3](/img/structure/B2794232.png)
2-[2-(3-Methoxyphenyl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[2-(3-Methoxyphenyl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a chemical compound with the molecular formula C15H16O2 . It is also known as 2-[2-(3-Methoxyphenyl)ethyl]phenol . This compound is an intermediate used to prepare sarpogrelate (S142300, HCl salt) analogues . Sarpogrelate hydrochloride is a potent and selective 5-HT2A receptor antagonist and also an antiplatelet agent .
Molecular Structure Analysis
The molecular structure of “2-[2-(3-Methoxyphenyl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” has been determined by single crystal X-ray diffraction . The conformation analysis data demonstrate that the molecular structure optimized by DFT is consistent with the crystal structure determined by X-ray single crystal diffraction .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[2-(3-Methoxyphenyl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” include a melting point of 45.0 to 49.0 °C, a boiling point of 347.6±22.0 °C (Predicted), a density of 1.111±0.06 g/cm3 (Predicted), and a pKa of 10.30±0.30 (Predicted) .Applications De Recherche Scientifique
Catalysis and Chemical Synthesis
The compound has been studied in the context of catalysis and chemical synthesis. In one study, the compound was used in the diboration of bis(4-methoxyphenyl)ethyne, demonstrating its role in complex organic reactions involving boronate ester substituents (Clegg et al., 1996).
Crystallography and Structural Analysis
Research has also focused on the crystallography of similar compounds. For example, 2-[2-aminophenoxy]-4,4,5,5-tetramethyl1,3,2-dioxaborolane was synthesized and its crystal structure analyzed, providing insights into the arrangement of atoms and bonds in such compounds (Seeger & Heller, 1985).
Material Science and Polymer Chemistry
The compound has applications in material science, particularly in the synthesis of polymers. For instance, derivatives of 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane were synthesized, potentially useful in creating new materials for LCD technology and treating neurodegenerative diseases (Das et al., 2015).
Molecular Chemistry and Boron Chemistry
Studies have been conducted on the synthesis of various molecular structures involving dioxaborolane, contributing to our understanding of boron chemistry and molecular interactions (Coombs et al., 2006).
Electronic and Optical Materials
The compound is significant in the development of electronic and optical materials. Research on polymers containing dioxaborolane units has led to the creation of deeply colored polymers with potential applications in electronic devices and displays (Welterlich et al., 2012).
Pharmaceuticals and Drug Development
In the pharmaceutical industry, derivatives of dioxaborolane have been explored for their potential in drug development. For example, pinacolyl boronate-substituted stilbenes were synthesized as novel lipogenic inhibitors, indicating possible applications in lipid-lowering drugs (Das et al., 2011).
Propriétés
IUPAC Name |
2-[2-(3-methoxyphenyl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BO3/c1-14(2)15(3,4)19-16(18-14)10-9-12-7-6-8-13(11-12)17-5/h6-8,11H,9-10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJSAJHBCRBNBED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

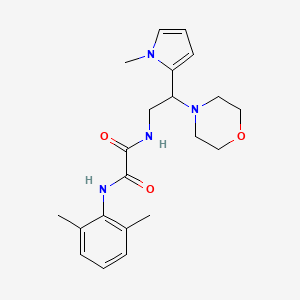
![2-[(4-Chlorophenyl)methoxy]pyridine-3-carboxylic acid](/img/structure/B2794150.png)
![3-(1H-benzo[d]imidazol-1-yl)-N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)propanamide](/img/structure/B2794152.png)
![ethyl 2-(2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate](/img/structure/B2794153.png)
![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-fluorobenzamide](/img/structure/B2794157.png)

![N-({[2,3'-bifuran]-5-yl}methyl)-3-cyanobenzamide](/img/structure/B2794160.png)

![4-[[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]methyl]-2-methyl-1,3-thiazole](/img/structure/B2794163.png)
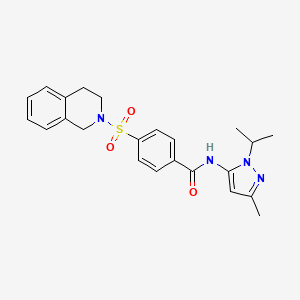
![Ethyl 2-(2-((2-(dimethylamino)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B2794169.png)
